2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one
Overview
Description
2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propylamino group, and an indenone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one typically involves multiple steps. One common method starts with the preparation of the indenone core, followed by the introduction of the methoxyphenyl and propylamino groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to convert certain functional groups into different forms, impacting the compound’s reactivity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be useful for creating derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with altered functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential effects on cellular processes.
Medicine: Research into its pharmacological properties aims to identify potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound’s unique properties make it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, receptor binding, and signal transduction. Understanding these mechanisms is crucial for elucidating the compound’s potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-Methoxyphenyl)-3-(propylamino)inden-1-one include:
- 2-(4-Methoxyphenyl)-3-(methylamino)inden-1-one
- 2-(4-Methoxyphenyl)-3-(ethylamino)inden-1-one
- 2-(4-Methoxyphenyl)-3-(butylamino)inden-1-one
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-(propylamino)inden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-12-20-18-15-6-4-5-7-16(15)19(21)17(18)13-8-10-14(22-2)11-9-13/h4-11,20H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPHPGOUYWJKLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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